Phenyl 1-hydroxy-4-nitro-2-naphthoate: Structural Profiling, Receptor Binding Mechanics, and Experimental Workflows
Phenyl 1-hydroxy-4-nitro-2-naphthoate: Structural Profiling, Receptor Binding Mechanics, and Experimental Workflows
Executive Summary
Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6) is a highly functionalized aromatic compound characterized by a rigid naphthalene core. In contemporary pharmacological and environmental toxicology research, this compound has emerged as a molecule of interest due to its structural homology to endogenous thyroid hormones (TH). This whitepaper provides an in-depth technical analysis of its physicochemical properties, elucidates its mechanisms of interaction with nuclear and transport receptors, and establishes self-validating experimental protocols for quantifying its binding affinity.
Physicochemical Profiling & Structural Elucidation
The biological activity of Phenyl 1-hydroxy-4-nitro-2-naphthoate is intrinsically linked to its molecular architecture. The planar naphthoate core provides a vast hydrophobic surface area that mimics the diphenyl ether structure of thyroxine (T4).
Crucially, the 1-hydroxyl group acts as a primary hydrogen bond donor[1]. The presence of a 4-nitro group—a potent electron-withdrawing moiety—significantly alters the electronic distribution of the naphthalene ring. This withdrawal increases the acidity (lowers the pKa) of the adjacent 1-hydroxyl group, facilitating stronger electrostatic interactions within the highly conserved binding pockets of target proteins[2]. Furthermore, the phenyl ester at position 2 introduces a secondary hydrophobic domain, allowing for favorable van der Waals interactions with non-polar amino acid residues.
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and computed properties essential for downstream pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
| Property | Value | Clinical / Experimental Significance |
| Chemical Name | Phenyl 1-hydroxy-4-nitro-2-naphthoate | Systematic IUPAC identification. |
| CAS Number | 65208-34-6 | Primary regulatory identifier[2]. |
| Molecular Formula | C17H11NO5 | Defines atomic composition[1]. |
| Molecular Weight | 309.27 g/mol | Optimal for small-molecule drug design (<500 Da)[1]. |
| XLogP3 (Lipophilicity) | 4.6 | High lipophilicity drives partitioning into hydrophobic receptor pockets[1]. |
| H-Bond Donors | 1 | Critical for anchoring to polar residues (e.g., His/Arg) in target proteins. |
| H-Bond Acceptors | 5 | Facilitates complex coordination networks within aqueous environments. |
| Stereochemistry | Achiral | Eliminates the need for enantiomeric separation during synthesis[2]. |
Mechanisms of Action: Target Binding (TR & TTR)
Phenyl 1-hydroxy-4-nitro-2-naphthoate exhibits a high propensity to interact with the Thyroid Hormone Receptor (TRα/TRβ) and Transthyretin (TTR). Research utilizing advanced homology modeling has demonstrated that functionalized, halogenated, or nitro-substituted aromatic compounds can act as potent endocrine disruptors by docking into the ligand-binding domains (LBD) of these proteins across various species[3].
The high XLogP3 value (4.6) thermodynamically drives the molecule out of the aqueous phase and into the hydrophobic core of TTR[1]. Once bound, the compound competitively displaces endogenous T4. In the context of TRα/TRβ, the binding of this synthetic ligand induces an aberrant conformational shift in the receptor, which can either inappropriately recruit co-activators or block physiological heterodimerization with the Retinoid X Receptor (RXR), leading to transcriptional dysregulation.
Molecular interaction pathway of Phenyl 1-hydroxy-4-nitro-2-naphthoate with TR and TTR.
Experimental Workflows & Protocols
To empirically validate the interaction between Phenyl 1-hydroxy-4-nitro-2-naphthoate and its putative targets, researchers must employ a hybrid approach combining computational predictive models with robust in vitro assays.
Protocol A: Computational Homology Modeling & Molecular Docking
When high-resolution X-ray crystal structures for specific species (e.g., avian or piscine TRs) are unavailable, homology modeling is required to predict binding conformations[3].
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Ligand Preparation: Generate 3D conformers of Phenyl 1-hydroxy-4-nitro-2-naphthoate using the MMFF94 force field.
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Causality: Proper energy minimization resolves steric clashes inherent in the bulky naphthoate core, ensuring the phenyl ester moiety adopts a biologically relevant dihedral angle prior to docking. Furthermore, setting the protonation state at pH 7.4 is critical, as the ionization of the 1-hydroxyl group dictates its hydrogen-bonding capacity.
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Protein Homology Modeling: Align the target sequence (e.g., TRβ) with a known template (e.g., human TRβ, PDB ID: 3GWS) to generate the 3D structure.
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Causality: Conserved residues in the ligand-binding domain must be accurately positioned to evaluate the structure-activity relationship (SAR) of the toxicant.
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Grid Generation & Docking: Center the docking grid box strictly on the established T4 binding site.
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Causality: Restricting the search space to the orthosteric site ensures the calculated binding affinities (ΔG) specifically reflect competitive displacement rather than non-specific allosteric binding.
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Protocol B: In Vitro Competitive Radioligand Binding Assay (TTR)
This protocol provides a self-validating system to empirically determine the half-maximal inhibitory concentration (IC50) of the compound.
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Buffer Preparation: Equilibrate the system in a physiological Tris-HCl buffer (pH 7.4) supplemented with 150 mM NaCl and 1 mM EDTA.
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Causality: EDTA chelates trace divalent cations, preventing metalloprotease activation and preserving the structural integrity of the TTR homotetramer during the extended incubation period.
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Tracer Incubation: Incubate purified TTR with a fixed concentration of [125I]-T4 (radiolabeled tracer) and titrating concentrations of Phenyl 1-hydroxy-4-nitro-2-naphthoate (10 pM to 100 μM).
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Causality: The radiolabeled T4 establishes a quantifiable baseline of receptor occupancy. As the concentration of the test compound increases, a decrease in radioactive signal indicates successful competitive displacement.
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Separation of Bound/Free Ligand: Add dextran-coated charcoal to the reaction mixture, incubate for 10 minutes on ice, and centrifuge at 4°C.
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Causality: Dextran-coated charcoal rapidly adsorbs small, free (unbound) radioligands but excludes large protein-ligand complexes. Centrifugation separates the charcoal pellet from the supernatant, creating a highly reliable, self-validating separation mechanism to isolate and quantify specific protein-bound radioactivity.
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Integrated computational and in vitro workflow for evaluating receptor binding affinity.
Implications for Drug Development & Toxicology
Understanding the precise molecular weight (309.27 Da) and structural nuances of Phenyl 1-hydroxy-4-nitro-2-naphthoate provides a critical blueprint for drug development professionals[1]. By mapping how the nitro and hydroxyl groups interact with TR and TTR, medicinal chemists can leverage this scaffold to design highly specific, targeted TR antagonists for metabolic disorders. Conversely, environmental toxicologists can utilize this structural profile to predict off-target endocrine disruption in novel industrial chemicals, ensuring safer regulatory compliance before compounds reach the market.
References
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PubChem. Phenyl 1-hydroxy-4-nitro-2-naphthoate | CID 103329 - Structure, Chemical Names, Physical and Chemical Properties. National Institutes of Health (NIH). Available at:[Link]
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NCATS Inxight Drugs. PHENYL 1-HYDROXY-4-NITRO-2-NAPHTHOATE (109J94O5FE). U.S. Department of Health & Human Services. Available at:[Link]
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ResearchGate. Homology modeling to screen for potential binding of contaminants to thyroid hormone receptor and transthyretin in glaucous gull (Larus hyperboreus) and herring gull (Larus argentatus). Available at:[Link]
